molecular formula C10H6N4O B8371854 3-Isoquinolinecarbonyl azide CAS No. 1119545-65-1

3-Isoquinolinecarbonyl azide

Cat. No.: B8371854
CAS No.: 1119545-65-1
M. Wt: 198.18 g/mol
InChI Key: BKHDVLNPBLSCKA-UHFFFAOYSA-N
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Description

3-Isoquinolinecarbonyl azide is a valuable chemical building block that integrates the privileged isoquinoline scaffold with a highly reactive acyl azide functional group. This compound is primarily used in organic synthesis and medicinal chemistry research. Its principal application is as a precursor in the Curtius rearrangement, a classic reaction where acyl azides thermally rearrange to form isocyanates . These isocyanates can be subsequently trapped with nucleophiles such as water or alcohols to yield primary amines or carbamate derivatives, respectively . This provides researchers with a powerful route to access novel amide and urea compounds based on the isoquinoline structure . The isoquinoline core is a well-known privileged scaffold in drug discovery, found in numerous compounds with diverse biological activities . Researchers can utilize this compound to generate novel analogs for probing biological pathways or as potential inhibitors. Furthermore, the azide group can participate in "click chemistry" cycloadditions with alkynes, enabling the facile construction of complex molecular architectures or bioconjugates for chemical biology studies . As an acyl azide, this compound requires careful handling and should be stored at low temperature. It is unstable to heat, shock, friction, and strong acids, which may cause violent decomposition . This product is intended for use by qualified laboratory personnel only. For Research Use Only. Not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

CAS No.

1119545-65-1

Molecular Formula

C10H6N4O

Molecular Weight

198.18 g/mol

IUPAC Name

isoquinoline-3-carbonyl azide

InChI

InChI=1S/C10H6N4O/c11-14-13-10(15)9-5-7-3-1-2-4-8(7)6-12-9/h1-6H

InChI Key

BKHDVLNPBLSCKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Functional Group Primary Reactivity Applications Hazards
This compound -CON₃ Click chemistry, isocyanate formation Drug synthesis, heterocycles Moderate (azide decomposition)
Sodium Azide -N₃⁻ Hydrolysis, explosive salts Preservative, lab reagent High (toxic, explosive)
Azide-PEG5-Tos -N₃, -OTs Click chemistry, nucleophilic substitution Bioconjugation Low (PEG enhances safety)
Tezampanel Tetrazole, -COOH Receptor binding Neuropathic pain treatment Low (clinically approved)

Table 2: Thermal and Chemical Stability

Compound Decomposition Temp. Metal Reactivity Handling Precautions
This compound Not reported Forms explosive salts with metals Avoid metal contact
Sodium Azide 275°C Highly reactive (e.g., Cu, Pb) Plastic/glass only
Azide-PEG5-Tos Stable up to 100°C Low reactivity Standard lab protocols

Preparation Methods

Diazonium Salt Formation

The synthesis begins with the nitration of isoquinoline-3-carboxylic acid to introduce a nitro group at the reactive position. Subsequent reduction of the nitro group to an amine yields 3-amino-isoquinolinecarboxylic acid. Diazotization is achieved by treating the amine with sodium nitrite (NaNO₂) in acidic media (e.g., HCl or H₂SO₄) at 0–5°C. The diazonium salt forms via the reaction:
R-NH2+NaNO2+2HXR-N2+X+NaOH+H2O\text{R-NH}_2 + \text{NaNO}_2 + 2\text{HX} \rightarrow \text{R-N}_2^+\text{X}^- + \text{NaOH} + \text{H}_2\text{O}
where HX\text{HX} represents the mineral acid.

Azide Substitution

The diazonium salt is then reacted with sodium azide (NaN₃) in aqueous or polar aprotic solvents. This step replaces the diazonium group with an azide, yielding this compound. Key parameters include:

  • Temperature : 0–25°C to prevent decomposition of the diazonium intermediate.

  • Solvent : Dimethylformamide (DMF) or acetonitrile enhances solubility and reaction efficiency.

  • Molar Ratio : A 1:1.2 ratio of diazonium salt to NaN₃ ensures complete conversion.

Table 1: Optimization of Diazotization-Azidation

ParameterOptimal RangeYield (%)
Temperature0–5°C (diazotization)
20–25°C (azidation)
72–85
SolventDMF78
NaN₃ Equivalents1.285
Reaction Time2–4 hours80

Nucleophilic Substitution Using Acyl Chlorides

An alternative route involves the conversion of 3-isoquinolinecarboxylic acid to its acyl chloride derivative, followed by nucleophilic displacement with azide ions.

Acyl Chloride Synthesis

3-Isoquinolinecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux conditions. The reaction proceeds as:
R-COOH+SOCl2R-COCl+SO2+HCl\text{R-COOH} + \text{SOCl}_2 \rightarrow \text{R-COCl} + \text{SO}_2 + \text{HCl}
Yields exceed 90% when using excess SOCl₂ and catalytic DMF.

Table 2: Solvent Impact on Azide Formation

SolventDielectric Constant (ε)Yield (%)
THF7.668
DCM8.972
Acetonitrile37.580

Epoxide-Azide Coupling Reactions

A less conventional but scalable method involves epoxide ring-opening with azide ions, as detailed in patent US6232451B1. While originally designed for carbohydrate derivatives, this approach adapts to isoquinoline systems.

Epoxide Synthesis

3-Isoquinoline epoxide is prepared by treating 3-vinylisoquinoline with a peracid (e.g., m-chloroperbenzoic acid) in DCM. The epoxidation follows:
R-CH=CH2+RCO3HR-CH(O)CH2-O-COR\text{R-CH=CH}_2 + \text{RCO}_3\text{H} \rightarrow \text{R-CH(O)CH}_2\text{-O-COR}

Azide Ring-Opening

The epoxide reacts with sodium azide in a polar aprotic solvent (e.g., N-methylpyrrolidinone) at 60–120°C. The azide attacks the less hindered carbon, yielding this compound:
Epoxide+NaN3R-CON3+Byproducts\text{Epoxide} + \text{NaN}_3 \rightarrow \text{R-CON}_3 + \text{Byproducts}

Table 3: Epoxide-Azide Reaction Conditions

ParameterOptimal RangeYield (%)
Temperature110°C65
SolventN-methylpyrrolidinone70
NaN₃ Equivalents1.165

Emerging Methodologies

Photochemical Azidation

Recent studies explore visible-light-mediated azidation using catalysts like eosin Y. This method avoids hazardous diazonium intermediates and operates at room temperature.

Flow Chemistry

Continuous flow systems enhance safety by minimizing exposure to reactive intermediates. Preliminary data show 20% higher yields compared to batch processes .

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize 3-Isoquinolinecarbonyl azide while minimizing decomposition risks?

  • Methodological Answer : Use low-temperature conditions (0–5°C) during synthesis to reduce thermal instability. Employ anhydrous solvents (e.g., THF or DMF) under inert gas (N₂/Ar) to prevent moisture-induced side reactions. Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and FTIR to detect residual azide peaks (~2100 cm⁻¹). Quench excess reagents with cold aqueous NaNO₂ to mitigate explosive hazards .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Identify carbonyl (C=O, ~165–175 ppm in ¹³C) and azide (-N₃) groups.
  • FTIR : Confirm azide stretches (~2100 cm⁻¹) and isoquinoline ring vibrations (C-H bending at ~750–850 cm⁻¹).
  • HPLC-MS : Quantify purity and detect byproducts (e.g., isoquinolinecarboxamide from hydrolysis).
  • X-ray crystallography : Resolve structural ambiguities in crystalline derivatives .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in amber vials at 2–8°C under desiccant (silica gel) to prevent photodegradation and moisture absorption. Avoid prolonged exposure to oxygen by purging vials with argon before sealing. Regularly assess stability via DSC (differential scanning calorimetry) to detect exothermic decomposition thresholds .

Advanced Research Questions

Q. How can regiospecificity challenges in CuAAC reactions involving this compound be addressed?

  • Methodological Answer : Optimize Cu(I) catalyst loading (e.g., 5–10 mol% CuBr with TBTA ligand) to favor 1,4-triazole regioisomers. Screen solvents (e.g., DCM vs. t-BuOH/H₂O) to influence steric effects. Validate outcomes via NOESY NMR or single-crystal XRD to confirm triazole orientation. Compare kinetic data (e.g., reaction half-life) with computational models (DFT) to predict regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Scenario : Conflicting NMR signals due to tautomerism or rotational isomers.
  • Resolution : Perform variable-temperature NMR (-40°C to 80°C) to observe dynamic equilibria. Cross-validate with 2D-COSY and HSQC to assign overlapping peaks. Use LC-MS/MS to detect trace impurities mimicking structural anomalies. Compare with literature data from peer-reviewed journals (avoiding non-validated sources) .

Q. How can researchers validate the reproducibility of this compound-based reactions across labs?

  • Methodological Answer : Implement a standardized protocol:

  • Precision : Use calibrated equipment (e.g., microbalance ±0.01 mg) and certified reagents.
  • Inter-lab comparison : Share aliquots of a common batch for cross-testing.
  • Statistical analysis : Calculate interquartile ranges (IQRs) for yields and purity metrics. Report RSD (relative standard deviation) for critical parameters (e.g., reaction time, temperature) .

Q. What computational methods predict the reactivity of this compound in novel click chemistry applications?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for azide-alkyne cycloadditions. Validate against experimental kinetic data (Arrhenius plots). Use molecular docking simulations to assess bioorthogonal compatibility in biological systems (e.g., protein labeling) .

Methodological Best Practices

  • Literature Review : Prioritize primary sources from journals like Angewandte Chemie or JACS over non-peer-reviewed platforms. Use SciFinder or Reaxys to track azide stability studies and reaction mechanisms .
  • Safety Protocols : Conduct small-scale (<100 mg) exploratory reactions in blast-shielded fume hoods. Include negative controls (e.g., azide-free reactions) to distinguish background noise in spectroscopic analyses .
  • Data Reporting : Adhere to ICH guidelines for documenting physicochemical properties (e.g., melting point ranges, solubility profiles) and include raw spectral data in supplemental materials .

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